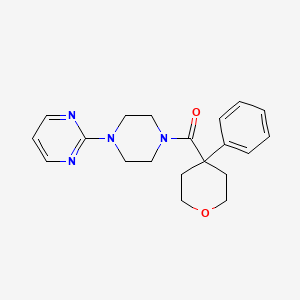

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains a phenyltetrahydropyran group and a pyrimidinylpiperazine group. The phenyltetrahydropyran group is a cyclic structure with a phenyl group (a ring of six carbon atoms, also known as a benzene ring) attached . The pyrimidinylpiperazine group contains a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms) attached to a piperazine ring (a six-membered ring with two nitrogen atoms and four carbon atoms) .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The phenyltetrahydropyran group would likely contribute to the compound’s overall stability and could potentially participate in aromatic interactions . The pyrimidinylpiperazine group could be involved in hydrogen bonding and other polar interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the phenyltetrahydropyran group could potentially increase the compound’s hydrophobicity . The pyrimidinylpiperazine group could potentially increase the compound’s polarity and solubility in water .Aplicaciones Científicas De Investigación

Leukemia Treatment

The compound has been structurally characterized and is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .

Protein Kinase Inhibition

The compound has been synthesized and evaluated for its ability to inhibit protein kinases . The planar pyrido[3,4-g]quinazoline tricyclic system was found to be mandatory to maintain the protein kinase inhibitory potency in this series .

Antimicrobial Activity

Derivatives of the compound have shown promising antimicrobial activity . For example, a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative and two 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivatives showed more promising growth inhibition of ciprofloxacin-resistant P. aeruginosa .

Anti-tubercular Activity

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives of the compound were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis of PI3K/mTOR Inhibitors

The synthetic routes of the compound can be used to synthesize PI3K/mTOR inhibitors bearing a thiopyrano [4,3-d] pyrimidine nucleus .

Anti-fibrosis Activity

Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with enzymes such as acetylcholinesterase

Mode of Action

Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning . The inhibition of this enzyme increases the concentration of acetylcholine in the brain, potentially improving cognitive function .

Biochemical Pathways

The inhibition of acetylcholinesterase can affect the cholinergic system, which plays a crucial role in memory and learning .

Pharmacokinetics

Similar compounds have been shown to be metabolized by cytochrome p450 enzymes, specifically cyp2d6 and cyp3a4 .

Result of Action

The inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the brain, potentially improving cognitive function .

Propiedades

IUPAC Name |

(4-phenyloxan-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c25-18(20(7-15-26-16-8-20)17-5-2-1-3-6-17)23-11-13-24(14-12-23)19-21-9-4-10-22-19/h1-6,9-10H,7-8,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHBPGITHUFBEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(1H-pyrrol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3003582.png)

![N-((6-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003586.png)

![3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B3003588.png)

![5-[(2-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3003591.png)